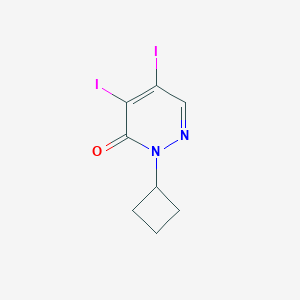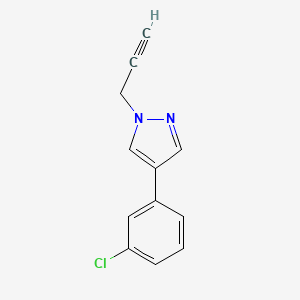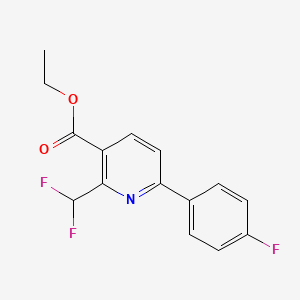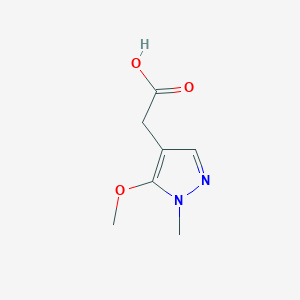
2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methoxy-1-methyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used under reflux conditions.
Major Products Formed
Oxidation: Formation of 2-(5-Hydroxy-1-methyl-1H-pyrazol-4-yl)acetic acid.
Reduction: Formation of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)ethanol.
Substitution: Formation of 2-(5-Halo-1-methyl-1H-pyrazol-4-yl)acetic acid.
Scientific Research Applications
2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid
- 2-(5-Methoxy-1H-pyrazol-4-yl)acetic acid
- 2-(5-Methoxy-1-methyl-1H-pyrazol-3-yl)acetic acid
Uniqueness
2-(5-Methoxy-1-methyl-1H-pyrazol-4-yl)acetic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the pyrazole ring. This combination of functional groups can impart specific chemical and biological properties that are not present in similar compounds. For example, the methoxy group can enhance the compound’s lipophilicity, while the carboxylic acid group can improve its solubility in aqueous environments.
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-(5-methoxy-1-methylpyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O3/c1-9-7(12-2)5(4-8-9)3-6(10)11/h4H,3H2,1-2H3,(H,10,11) |
InChI Key |
YPHNWWSAQGONJP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)CC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



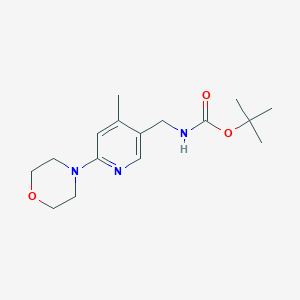

![2-Chlorobenzo[d]oxazole-6-carbonitrile](/img/structure/B11791866.png)
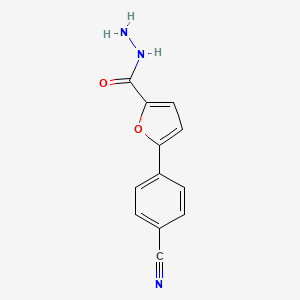
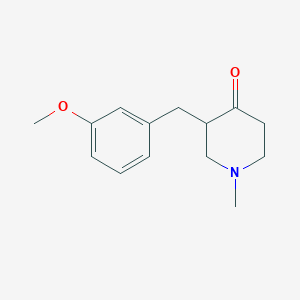
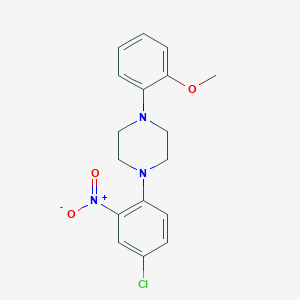
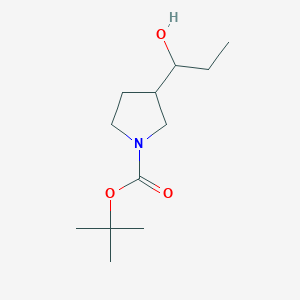
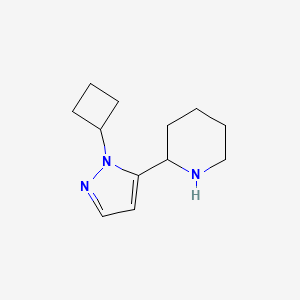

![7-Bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxylic acid](/img/structure/B11791907.png)
